molecular formula C9H15BrO B8657619 Hexane, 1-bromo-6-(2-propyn-1-yloxy)- CAS No. 102294-00-8

Hexane, 1-bromo-6-(2-propyn-1-yloxy)-

Cat. No.: B8657619
CAS No.: 102294-00-8
M. Wt: 219.12 g/mol
InChI Key: YGROVCQXORGMMC-UHFFFAOYSA-N
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Description

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- is an organic compound with the molecular formula C9H15BrO It is a brominated alkyl ether, characterized by the presence of a bromine atom attached to a hexane chain, which is further connected to a propynyl group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- can be synthesized through a multi-step process involving the following key steps:

    Alkylation Reaction: The initial step involves the reaction of 6-bromohexanol with propargyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Hexane, 1-bromo-6-(2-propyn-1-yloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The propynyl group can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The alkyne moiety can be reduced to form alkanes or alkenes using hydrogenation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and probes for biological studies.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexane, 1-bromo-6-(2-propyn-1-yloxy)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-heteroatom bonds. The propynyl group can participate in cycloaddition reactions, forming various cyclic structures. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,6-Bis(prop-2-yn-1-yloxy)hexane: This compound has two propynyl groups attached to a hexane chain, making it more reactive in cycloaddition reactions.

    1-Bromo-3-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a benzene ring instead of a hexane chain, affecting its reactivity and applications.

Uniqueness

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- is unique due to its specific combination of a bromine atom, a hexane chain, and a propynyl group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

102294-00-8

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

1-bromo-6-prop-2-ynoxyhexane

InChI

InChI=1S/C9H15BrO/c1-2-8-11-9-6-4-3-5-7-10/h1H,3-9H2

InChI Key

YGROVCQXORGMMC-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of propargyl alcohol (5.6 g), 1,6-dibromohexane (73.2 g), tetrabutylammonium bisulphate (0.5 g), and aqueous sodium hydroxide (50%, w/v, 27 ml) was stirred at room temperature for 20 h, diluted with water (50 ml), and extracted with diethyl ether (2×100 ml). The dried extract was evaporated and the residue was purified on a column of silica (Merck 9385) eluting with cyclohexane followed by cyclohexane-diethyl ether (19:1) to give the title compound as a colourless oil (15.0 g), t.l.c. (cyclohexane-diethyl ether 9:1) Rf 0.4.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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